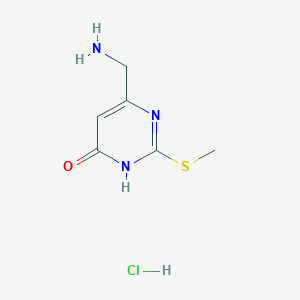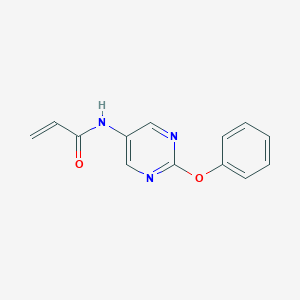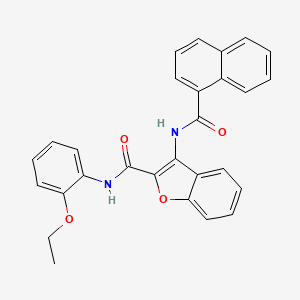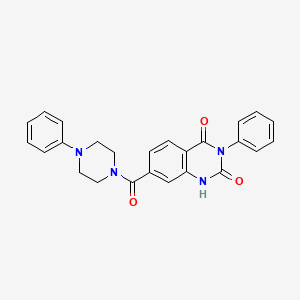
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, commonly known as PPQ, is a compound that has been widely studied for its potential use in scientific research. PPQ is a quinazoline derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PPQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. PPQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PPQ has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. PPQ has also been shown to have neuroprotective effects, protecting against oxidative stress and reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using PPQ in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using PPQ in lab experiments is its potential toxicity, which can vary depending on the concentration used.
Future Directions
There are several future directions for the study of PPQ. One area of research is in the development of new cancer treatments, using PPQ as a potential candidate. Another area of research is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PPQ could also be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
PPQ can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with 4-phenylpiperazine-1-carbonyl chloride in the presence of a base. The resulting compound is then reacted with 4-nitrobenzaldehyde in the presence of a reducing agent to yield PPQ.
Scientific Research Applications
PPQ has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. PPQ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. PPQ has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c30-23(28-15-13-27(14-16-28)19-7-3-1-4-8-19)18-11-12-21-22(17-18)26-25(32)29(24(21)31)20-9-5-2-6-10-20/h1-12,17H,13-16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZWDNOOJIVFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

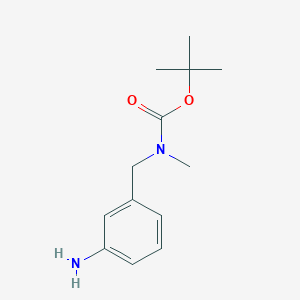
![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2973056.png)

![2-(4-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2973059.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2973063.png)
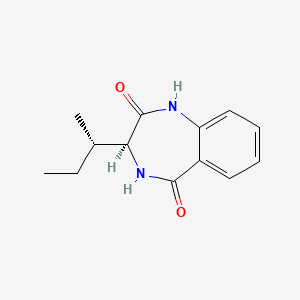
![2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2973065.png)
![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)


![4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2973071.png)
